7-Bromo-1h-benzo[e]indole-1,2(3h)-dione
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Overview
Description
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione is a brominated derivative of benzo[e]indole, a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1h-benzo[e]indole-1,2(3h)-dione typically involves the bromination of benzo[e]indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[e]indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 7-Bromo-1h-benzo[e]indole-1,2(3h)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-benzo[d]imidazol-2(3H)-one: Another brominated heterocyclic compound with similar structural features.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A related compound with a different heterocyclic core.
Uniqueness
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione is unique due to its specific bromination pattern and the presence of the indole core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
116487-43-5 |
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Molecular Formula |
C12H6BrNO2 |
Molecular Weight |
276.08 g/mol |
IUPAC Name |
7-bromo-3H-benzo[e]indole-1,2-dione |
InChI |
InChI=1S/C12H6BrNO2/c13-7-2-3-8-6(5-7)1-4-9-10(8)11(15)12(16)14-9/h1-5H,(H,14,15,16) |
InChI Key |
SIBCTUAQBGSCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=O)C(=O)N3)C=C1Br |
Origin of Product |
United States |
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